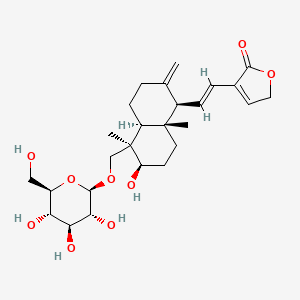

14-Deoxy-11,12-didehydroandrographiside

Description

Properties

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGVWTQBNFFGTG-XCMZMCRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 14-Deoxy-11,12-didehydroandrographiside: A Technical Guide to its Isolation and Significance from Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata, a plant with a long history in traditional medicine, is a rich source of bioactive diterpenoids. Among these, 14-Deoxy-11,12-didehydroandrographiside, a glycosidic derivative of the more extensively studied 14-Deoxy-11,12-didehydroandrographolide, is gaining attention for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its isolation from Andrographis paniculata, its characterization, and its known biological activities. This document aims to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery.

Data Presentation: Physicochemical and Biological Data

While quantitative data for this compound is not as abundant as for its aglycone, the following tables summarize the available information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₈O₉ | [Guevara et al., 1999] |

| Molecular Weight | 494.57 g/mol | [Guevara et al., 1999] |

| Appearance | Amorphous powder | [Guevara et al., 1999] |

| UV (MeOH) λmax | 205, 256 nm | [Guevara et al., 1999] |

| IR (KBr) νmax | 3400, 1750, 1650 cm⁻¹ | [Guevara et al., 1999] |

Table 2: Biological Activity of Diterpenoids from Andrographis paniculata

| Compound | Biological Activity | Cell Line/Model | IC₅₀/EC₅₀ | Reference |

| 14-Deoxy-11,12-didehydroandrographolide | Anti-HIV activity | H9 cell line | 57 µg/ml | [1] |

| 14-Deoxy-11,12-didehydroandrographolide | Anti-inflammatory | LPS-challenged mice | - | [1] |

| 14-Deoxy-11,12-didehydroandrographolide | Immunostimulatory | - | - | [1] |

| 14-Deoxy-11,12-didehydroandrographolide | Anti-atherosclerotic | - | - | [1] |

| 14-Deoxy-11,12-didehydroandrographolide | Antiproliferative | U937 cells | 13 μM |

Note: The biological activity data for this compound is limited in the reviewed literature. The table primarily presents data for its aglycone to provide context on the potential activities of this class of compounds.

Experimental Protocols

Isolation of this compound from Andrographis paniculata

The following protocol is based on the methodology described by Guevara et al. (1999).

1. Plant Material and Extraction:

-

Air-dried leaves of Andrographis paniculata are ground into a fine powder.

-

The powdered leaves are then subjected to exhaustive extraction with 80% ethanol at room temperature.

-

The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude ethanolic extract is suspended in water and partitioned successively with petroleum ether, chloroform, and n-butanol.

-

The n-butanol fraction, which is expected to contain the glycosidic compounds, is collected and concentrated.

3. Chromatographic Separation:

-

The concentrated n-butanol fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Purification:

-

Fractions containing the target compound, as indicated by TLC analysis, are pooled and further purified using preparative high-performance liquid chromatography (HPLC).

-

A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of methanol and water.

-

The purified this compound is obtained as an amorphous powder.

5. Characterization:

-

The structure of the isolated compound is elucidated using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Mandatory Visualization

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not yet fully elucidated, based on the known activities of its aglycone and other diterpenoids from Andrographis paniculata, it is hypothesized to modulate inflammatory and cell survival pathways.

Caption: Hypothesized signaling pathway modulation.

Conclusion

This compound represents a promising bioactive compound from Andrographis paniculata. This guide provides a foundational understanding of its isolation and characterization. Further research is warranted to fully elucidate its quantitative yield, comprehensive biological activity profile, and the specific signaling pathways through which it exerts its effects. Such studies will be crucial for unlocking its full therapeutic potential in drug development.

References

Biosynthesis pathway of "14-Deoxy-11,12-didehydroandrographiside"

An In-Depth Technical Guide to the Biosynthesis of 14-Deoxy-11,12-didehydroandrographiside

Andrographis paniculata (Burm.f.) Nees, commonly known as the "King of Bitters," is a medicinal plant extensively used in traditional Ayurvedic and Chinese medicine. Its therapeutic properties are largely attributed to a class of labdane diterpenoids, with andrographolide being the most studied. This guide focuses on the biosynthesis of a related and significant compound, This compound . This molecule is a glycosylated derivative of 14-deoxy-11,12-didehydroandrographolide, an important intermediate in the andrographolide biosynthetic pathway. Understanding this pathway is critical for researchers in natural product chemistry, metabolic engineering, and drug development seeking to optimize the production of these valuable compounds.

The biosynthesis can be conceptually divided into four major stages:

-

Upstream Precursor Synthesis : Formation of the universal five-carbon isoprenoid building blocks.

-

Diterpenoid Core Formation : Assembly of the C20 labdane skeleton.

-

Oxidative Functionalization : A series of enzymatic modifications to create the specific aglycone, 14-deoxy-11,12-didehydroandrographolide.

-

Glycosylation : The final attachment of a sugar moiety to yield the target glycoside.

Spectroscopic and Mechanistic Insights into 14-Deoxy-11,12-didehydroandrographiside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographiside, a labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of its spectroscopic data (NMR and MS), detailed experimental protocols for its characterization, and insights into its biological activity, particularly its interaction with the NF-κB signaling pathway. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 13C NMR Spectroscopic Data of this compound

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 38.11 |

| 2 | 27.48 |

| 3 | 79.80 |

| 4 | 42.37 |

| 5 | 54.41 |

| 6 | 23.03 |

| 7 | 36.36 |

| 8 | 148.71 |

| 9 | 61.43 |

| 10 | 38.24 |

| 11 | 135.08 |

| 12 | 121.11 |

| 13 | 126.20 |

| 14 | 145.30 |

| 15 | 70.17 |

| 16 | 173.41 |

| 17 | 107.70 |

| 18 | 21.94 |

| 19 | 63.62 |

| 20 | 14.88 |

| Solvent: Deuterated Methanol (CD3OD)[1] |

Table 2: 1H NMR Spectroscopic Data of this compound

| Proton No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-11 | 6.11 | d | 15.6 |

| H-12 | 6.86 | dd | 10.2, 15.9 |

| H-14 | 7.18 | s | - |

| H-15 | 4.78-4.82 | m | - |

| H-17a | 4.85 | d | 1.0 |

| H-17b | 4.88 | d | 1.0 |

| H-3 | 3.47 | dd | 4.8, 10.8 |

| H-19a | 3.34 | d | 10.8 |

| H-19b | 4.21 | d | 11.1 |

| Solvent: Chloroform-d (CDCl3) |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of this compound

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| ESI+ | 333 [M+H]+ | Not specified |

| ESI- | 331.1914829 [M-H]- | 287.200021, 269.189929, 259.205103, 111.043801, 110.036152 |

| ESI+ | 355.1879774 [M+Na]+ | 91.05876993721375, 77.04155493721376, 65.04227593721376 |

| ESI: Electrospray Ionization[1][2] |

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of spectroscopic data for this compound, based on standard practices for diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or CD3OD) in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Instrument Parameters (Example: 400 MHz Spectrometer):

-

Spectrometer: Bruker Avance 400 MHz (or equivalent).

-

1H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Spectral Width: 16 ppm

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

13C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more (depending on sample concentration)

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be utilized as per the instrument's software recommendations for structural elucidation of small molecules.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

-

Integrate the 1H NMR signals and pick peaks for both 1H and 13C spectra.

-

Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-20 minutes to ensure adequate separation.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive and negative modes.

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3-4 kV.

-

Gas Flow (Nitrogen): Set according to instrument manufacturer's recommendations.

-

Collision Energy (for MS/MS): Ramped or set at specific voltages (e.g., 10-40 eV) to induce fragmentation.

-

Biological Activity and Signaling Pathway

This compound has been reported to exhibit various biological activities, including the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.

Inhibition of NF-κB Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound in the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Preliminary Biological Activity of 14-Deoxy-11,12-didehydroandrographiside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 14-Deoxy-11,12-didehydroandrographiside is a diterpenoid compound isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine. This technical guide provides a consolidated overview of the preliminary biological activities reported for this specific compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. It is important to note that research on this particular andrographiside derivative is still in its early stages, and the available data is limited.

Quantitative Biological Activity Data

The available quantitative data on the biological activity of this compound is sparse. The following table summarizes the key findings from the current scientific literature.

| Biological Activity | Assay System | Target | Result | Citation |

| Anti-inflammatory | Enzyme Inhibition Assay | Cyclooxygenase-2 (COX-2) | IC50 > 200 μM | [1] |

| Antiviral (in silico) | Molecular Docking | SARS-CoV-2 S protein | Binding Affinity: -8.3 kcal/mol | [2] |

| Antiviral (in silico) | Molecular Docking | SARS-CoV-2 RdRp | Binding Affinity: -6.8 kcal/mol | [2] |

| Antiviral (in silico) | Molecular Docking | SARS-CoV-2 PLpro | Binding Affinity: -8.3 kcal/mol | [2] |

| Antiviral (in silico) | Molecular Docking | Human ACE2 | Binding Affinity: -7.8 kcal/mol | [2] |

Note on Retracted Data: A previously published study by Sarkar et al. (2019) reported potent anti-leukemic activity for a related compound, 14-deoxy-11,12-didehydroandrographolide, with specific IC50 values. However, this paper has since been retracted, and its findings should be considered unreliable.[3][4] No independently verified data for the anticancer activity of this compound is currently available.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the literature. The following outlines the general methodologies employed in the cited studies.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The anti-inflammatory activity of this compound was assessed using a bio-affinity ultrafiltration coupled with UPLC-Q-TOF-MS method to screen for COX-2 inhibitors from the extract of Andrographis Herba. The inhibitory activity of the identified compounds was then confirmed through an enzyme inhibition assay.[1]

-

Enzyme: Cyclooxygenase-2 (COX-2)

-

Method: Bio-affinity ultrafiltration coupled with ultra-performance liquid chromatography and quadrupole-time-of-flight mass spectrometry (BAUF-UPLC-Q-TOF-MS) for initial screening, followed by a direct enzyme inhibition assay for confirmation.[1]

-

Verification: The specificity of the screening method was verified using denatured COX-2 and an inactive compound.[1]

Molecular Docking for Antiviral Activity

The potential antiviral activity against SARS-CoV-2 was evaluated through in silico molecular docking studies. This computational method predicts the binding affinity between a ligand (this compound) and a target protein.[2]

-

Target Proteins:

-

SARS-CoV-2 Spike (S) protein

-

SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)

-

SARS-CoV-2 Papain-like protease (PLpro)

-

Human Angiotensin-Converting Enzyme 2 (ACE2)

-

-

Methodology: Computational molecular docking was used to calculate the binding energy (in kcal/mol) between this compound and the active sites of the target proteins.[2]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not been elucidated, the broader anti-inflammatory and anticancer activities of compounds from Andrographis paniculata are known to involve key cellular signaling pathways.

General Anti-inflammatory Signaling Pathway for Andrographis Compounds

Compounds from Andrographis paniculata have been shown to exert anti-inflammatory effects by modulating pathways related to cyclooxygenase-2 (COX-2). The following diagram illustrates a simplified workflow for identifying such inhibitors.

Conceptual Antiviral Molecular Docking Workflow

The in silico evaluation of antiviral potential follows a structured computational workflow to predict the interaction between the compound and viral protein targets.

References

In Vitro Profile of 14-Deoxy-11,12-didehydroandrographiside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographiside, a significant diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered substantial interest within the scientific community. This compound, and its aglycone form 14-deoxy-11,12-didehydroandrographolide, demonstrates a broad spectrum of biological activities in preclinical in vitro models. This technical guide provides a comprehensive overview of the existing in vitro research, focusing on its anti-cancer, anti-inflammatory, antiviral, and anti-biofilm properties. The information is presented to facilitate further research and drug development efforts.

Quantitative Data Summary

The in vitro bioactivity of 14-Deoxy-11,12-didehydroandrographolide and its analogues has been quantified across various cell lines and assays. The following tables summarize the key findings.

Table 1: Cytotoxic Activity

| Compound/Analogue | Cell Line | Assay | Metric (µM) | Reference |

| 14-Deoxy-11,12-didehydroandrographolide | U937 (Human leukemic) | MTT | IC50: 13 | [1][2] |

| REH (Human leukemic) | MTT | IC50: 27 | [1] | |

| JURKAT (Human leukemic) | MTT | IC50: 35 | [1] | |

| U937 (Human leukemic) | Annexin V/PI | IC50: 17.66 | [2] | |

| Analogue 5a | KKU-M213 (Cholangiocarcinoma) | Not Specified | ED50: 3.37 | [3][4][5] |

| KKU-100 (Cholangiocarcinoma) | Not Specified | ED50: 2.93 | [3][4][5] | |

| Analogue 5b | KKU-M213 (Cholangiocarcinoma) | Not Specified | ED50: 3.08 | [3][4][5] |

| KKU-100 (Cholangiocarcinoma) | Not Specified | ED50: 3.27 | [3][4][5] |

Note: A study reporting some of these findings has been retracted.[6] While the data is presented for a comprehensive overview, it should be interpreted with caution.

Table 2: Antiviral Activity

| Compound | Virus | Metric | Value (µg/mL) | Reference |

| 14-Deoxy-11,12-didehydroandrographolide | HIV | EC50 | 56.8 | [7] |

| HSV-1 | IC50 | 11.1 | [7] |

Table 3: Anti-biofilm Activity

| Compound Combination | Organism | Effect | Reference |

| 14-Deoxy-11,12-didehydroandrographolide (0.1 mM) + Azithromycin (6 µg/mL) | Pseudomonas aeruginosa | 92% biofilm inhibition | [8][9] |

| 14-Deoxy-11,12-didehydroandrographolide (0.1 mM) + Gentamicin (4 µg/mL) | Pseudomonas aeruginosa | 92% biofilm inhibition | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the protocols for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or its analogues for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[2]

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the compound of interest for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.

-

Staining: Cells are resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI).

-

Incubation: The cell suspension is incubated in the dark to allow for staining.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[2]

Caspase Activity Assay

Caspase-3 and -9 are key executioner and initiator caspases in the apoptotic pathway.

-

Cell Lysis: Treated and untreated cells are lysed to release cellular contents.

-

Substrate Addition: A specific fluorogenic or colorimetric substrate for caspase-3 or caspase-9 is added to the cell lysates.

-

Incubation: The reaction is incubated to allow for cleavage of the substrate by the active caspase.

-

Signal Detection: The resulting fluorescent or colorimetric signal is measured, which is proportional to the caspase activity.

Anti-biofilm Activity Assay

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.

-

Bacterial Culture: Pseudomonas aeruginosa is cultured to a specific optical density.

-

Treatment: The bacterial culture is added to 96-well plates containing various concentrations of the test compound, with and without sub-MIC concentrations of antibiotics (e.g., azithromycin or gentamicin).

-

Incubation: The plates are incubated to allow for biofilm formation.

-

Staining: Non-adherent bacteria are washed away, and the remaining biofilm is stained with crystal violet.

-

Quantification: The crystal violet is solubilized, and the absorbance is measured to quantify the biofilm biomass.[8][9]

Signaling Pathways and Mechanisms of Action

14-Deoxy-11,12-didehydroandrographolide exerts its biological effects by modulating several key signaling pathways.

Intrinsic Apoptosis Pathway in Leukemia Cells

In leukemic cells, 14-Deoxy-11,12-didehydroandrographolide has been shown to induce apoptosis primarily through the intrinsic pathway.[1] This involves the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Inhibition of Influenza A Virus Replication

14-Deoxy-11,12-didehydroandrographolide demonstrates anti-influenza activity by inhibiting a critical step in the viral replication cycle. It restrains the nuclear export of viral ribonucleoprotein (vRNP) complexes, which is essential for the assembly of new virions.[10] This leads to a reduction in viral protein synthesis and subsequent viral propagation.

Anti-biofilm Mechanism via Quorum Sensing Inhibition

The anti-biofilm activity of 14-Deoxy-11,12-didehydroandrographolide against Pseudomonas aeruginosa is attributed to the inhibition of the quorum sensing (QS) pathway.[8][9] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By interfering with this pathway, the compound reduces the production of extracellular polymeric substances (EPS), pyocyanin, and proteases, which are all crucial for biofilm integrity and virulence.

Conclusion

The in vitro evidence strongly suggests that this compound and its derivatives are promising candidates for further investigation in oncology, virology, and microbiology. The compound's multifaceted mechanisms of action, including the induction of apoptosis, inhibition of viral replication, and disruption of bacterial biofilms, highlight its therapeutic potential. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance potency and selectivity. The detailed protocols and summarized data in this whitepaper serve as a valuable resource for researchers dedicated to advancing this promising natural product into clinical applications.

References

- 1. phcog.com [phcog.com]

- 2. phcog.com [phcog.com]

- 3. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 4. Mahidol IR [repository.li.mahidol.ac.th]

- 5. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phcog.com [phcog.com]

- 7. mdpi.com [mdpi.com]

- 8. In vitro anti-biofilm activity of 14-deoxy-11,12-didehydroandrographolide from Andrographis paniculata against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro anti-biofilm activity of 14-deoxy-11,12-didehydroandrographolide from Andrographis paniculata against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 14-Deoxy-11,12-dehydroandrographolide exerts anti-influenza A virus activity and inhibits replication of H5N1 virus by restraining nuclear export of viral ribonucleoprotein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 14-Deoxy-11,12-didehydroandrographiside Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the synthesis of 14-Deoxy-11,12-didehydroandrographiside analogues, derived from the naturally occurring andrographolide. The synthesized compounds have been evaluated for their cytotoxic activities, showing potential as anticancer agents.

Introduction

Andrographolide, a diterpenoid lactone isolated from Andrographis paniculata, is a well-known natural product with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] Modifications of the andrographolide scaffold can lead to the development of new compounds with enhanced potency and selectivity.[1] This document focuses on the semi-synthesis of analogues of 14-deoxy-11,12-didehydroandrographolide, a derivative of andrographolide, and the evaluation of their cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) is explored by modifying the hydroxyl groups at C-3 and C-19 and the exo-methylene group.[1][5]

Synthetic Workflow Overview

The general strategy for the synthesis of 14-Deoxy-11,12-didehydroandrographolide analogues involves the chemical modification of the parent compound, which is obtained from naturally occurring andrographolide. The primary modifications include silylation, tritylation, and acetylation of the hydroxyl groups at positions C-3 and C-19.[5]

Caption: General synthetic workflow for the preparation of 14-Deoxy-11,12-didehydroandrographolide analogues.

Experimental Protocols

The following protocols are based on the synthesis of various analogues of 14-deoxy-11,12-didehydroandrographolide.[5]

Protocol 1: Synthesis of 19-O-TIPS-14-deoxy-11,12-didehydroandrographolide (3a)

-

To a solution of 14-deoxy-11,12-didehydroandrographolide (2) in pyridine, add triisopropylsilyl chloride (TIPSCl).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with ethyl acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 19-O-TIPS derivative (3a).

Protocol 2: Synthesis of 19-O-TBDPS- and 19-O-TBS-14-deoxy-11,12-didehydroandrographolide (3b and 3c)

-

Follow the general procedure described in Protocol 1, substituting TIPSCl with tert-butyldiphenylsilyl chloride (TBDPSCl) for analogue 3b or tert-butyldimethylsilyl chloride (TBSCl) for analogue 3c.

-

The reaction conditions and purification steps are similar to those for the synthesis of 3a.

Protocol 3: Synthesis of 19-O-Trityl-14-deoxy-11,12-didehydroandrographolide (3d)

-

To a solution of 14-deoxy-11,12-didehydroandrographolide (2) in pyridine, add triphenylmethyl chloride (TrCl).

-

Heat the reaction mixture to 70 °C.

-

Monitor the reaction by TLC.

-

After completion, work up the reaction as described in Protocol 1.

-

Purify the product by column chromatography to obtain the 19-O-Trityl derivative (3d).

Protocol 4: Acetylation of 14-deoxy-11,12-didehydroandrographolide (4e and 4f)

-

Treat 14-deoxy-11,12-didehydroandrographolide (2) with an acetylating agent (e.g., acetic anhydride in pyridine).

-

Stir the reaction at room temperature.

-

Upon completion, perform an aqueous workup.

-

The acetylation reaction typically yields a mixture of products (4e and 4f), which can be separated by column chromatography.

Quantitative Data Summary

The synthesized analogues of 14-deoxy-11,12-didehydroandrographolide were evaluated for their cytotoxic activity against a panel of nine cancer cell lines. The results, expressed as ED50 values (the drug concentration causing 50% growth inhibition), are summarized in the table below.[5]

| Compound | P-388 | KB | HT-29 | MCF-7 | LU-1 | ASK | KKU-M213 | HuCC-A1 | KKU-100 |

| 2 (Parent) | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| 3a (19-O-TIPS) | 6.89 | 10.4 | 11.2 | 10.8 | 10.9 | 11.4 | 8.92 | 12.3 | 9.87 |

| 3b (19-O-TBDPS) | 5.43 | 8.97 | 9.87 | 9.12 | 9.23 | 9.98 | 7.65 | 10.1 | 8.76 |

| 3c (19-O-TBS) | 7.12 | 11.2 | 12.3 | 11.5 | 11.8 | 12.1 | 9.87 | 13.4 | 10.2 |

| 3d (19-O-Trityl) | 4.56 | 7.89 | 8.76 | 8.23 | 8.54 | 9.12 | 6.54 | 9.87 | 7.89 |

| 4c | 9.87 | 12.3 | 13.4 | 12.8 | 13.1 | 13.5 | 10.9 | 14.5 | 11.8 |

| 5a | 4.32 | 6.78 | 7.89 | 7.12 | 7.34 | 8.01 | 3.37 | 5.43 | 2.93 |

| 5b | 3.98 | 5.98 | 6.98 | 6.45 | 6.78 | 7.23 | 3.08 | 4.98 | 3.27 |

| 5d | 8.76 | 10.9 | 11.8 | 11.2 | 11.5 | 11.9 | 9.12 | 12.8 | 10.1 |

| Ellipticine | 1.23 | 1.54 | 1.87 | 1.65 | 1.78 | 1.98 | 1.45 | 1.87 | 1.56 |

ED50 values are in µM. Values >50 µM were considered inactive. Ellipticine was used as a positive control.

Structure-Activity Relationship (SAR)

The cytotoxic activity data reveals important structure-activity relationships.

Caption: Key structure-activity relationships for C-19 modifications.

The introduction of silyl ether or triphenylmethyl ether groups at the C-19 position of 14-deoxy-11,12-didehydroandrographolide led to a significant increase in cytotoxic activity against all tested cancer cell lines when compared to the parent compound.[5] Notably, analogues 5a and 5b exhibited the most potent cytotoxicity, particularly against the cholangiocarcinoma cell lines KKU-M213 and KKU-100.[5][6][7]

Conclusion

The semi-synthesis of this compound analogues through modification at the C-3 and C-19 hydroxyl groups has yielded compounds with promising cytotoxic activities. The protocols and data presented here provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, particularly for the development of novel anticancer agents based on the andrographolide scaffold. Further optimization of these lead compounds could result in the identification of potent and selective drug candidates for cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide [mdpi.com]

- 4. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 6. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mahidol IR [repository.li.mahidol.ac.th]

Application Notes and Protocols for Anti-inflammatory Assays of 14-Deoxy-11,12-didehydroandrographiside

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographiside (deAND) is a major bioactive diterpenoid lactone isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine for treating inflammatory conditions. These application notes provide a comprehensive overview of the anti-inflammatory properties of deAND, including detailed protocols for key in vitro assays and a summary of its effects on inflammatory signaling pathways. The information presented is intended to guide researchers in the evaluation of deAND and similar natural products as potential anti-inflammatory agents.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Evidence suggests that deAND exerts its anti-inflammatory action by interfering with key steps in these pathways. Notably, deAND has been shown to block the nuclear translocation of the p65 subunit of NF-κB, a crucial step in its activation[1]. By inhibiting NF-κB and modulating MAPK signaling, deAND effectively downregulates the production of a wide range of inflammatory mediators.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its closely related analogue, andrographolide.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production

| Compound/Extract | Cell Line | Stimulant | IC50 / % Inhibition | Reference |

| Andrographolide | RAW 264.7 macrophages | LPS/IFN-γ | 17.4 ± 1.1 µM | [2] |

| A. paniculata fraction (rich in deAND) | RAW 264.7 macrophages | LPS | 98.36% inhibition |

Table 2: In Vivo Effects on Pro-inflammatory Cytokines

| Compound | Animal Model | Treatment | Cytokine | Result | Reference |

| deAND | High-fat/high-cholesterol diet-fed mice | 0.1% deAND in diet | Hepatic TNF-α | Significantly lowered compared to control | [3] |

| deAND | Ovalbumin-induced asthma in mice | Dose-dependent | IL-4, IL-5, IL-13 | Significantly inhibited in lavage fluid | [1] |

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Treatment:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) at a suitable density.

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (treated with solvent only) and an LPS-only control group.

-

Incubate for the desired time period depending on the assay (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

-

Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.

-

Sodium nitrite standard solutions (for standard curve).

-

96-well microplate reader.

Protocol:

-

After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

-

The percentage of NO inhibition can be calculated using the formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

This assay quantifies the concentration of specific cytokines in the cell culture supernatant.

Materials:

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β.

-

Wash buffer (e.g., PBS with 0.05% Tween 20).

-

Assay diluent.

-

Substrate solution (e.g., TMB).

-

Stop solution.

-

96-well microplate reader.

Protocol:

-

Follow the instructions provided with the specific ELISA kit. A general protocol is outlined below.

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate several times with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature, protected from light.

-

Wash the plate.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect the levels of key proteins involved in inflammatory signaling, including their phosphorylated (activated) forms.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels.

-

Transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and a loading control like β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and detect the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.

Visualizations

Signaling Pathways and Experimental Workflow

Experimental workflow for assessing the anti-inflammatory activity of deAND.

Inhibition of the NF-κB signaling pathway by deAND.

Modulation of the MAPK signaling pathway by deAND.

References

- 1. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF- κ B/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 14-Deoxy-11,12-didehydroandrographiside Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographiside is a diterpenoid glycoside isolated from the medicinal plant Andrographis paniculata. This plant has a long history of use in traditional medicine, and its extracts and isolated compounds are under investigation for a variety of therapeutic properties, including anti-inflammatory and anti-cancer effects. While its aglycone counterpart, 14-deoxy-11,12-didehydroandrographolide, has been the subject of more extensive research, this compound is also emerging as a compound of interest.

These application notes provide a summary of the currently available data on this compound and present generalized protocols for assessing its biological activity in cell culture. Given the limited specific data for this compound, the protocols provided are standard methods that can be adapted for its investigation.

Data Presentation

Quantitative Data Summary

The available quantitative data for the direct biological activity of this compound is limited. The following table summarizes the key findings from the scientific literature.

| Parameter | Cell Line/Target | Value | Reference |

| IC50 | Cyclooxygenase-2 (COX-2) | >200 µM | [1] |

| Antiproliferative Activity | Leukemic cell lines | IC50 not reached | [2] |

Note: The antiproliferative activity data comes from a retracted article; however, the information has been republished in a research gate article.[2] Caution is advised when interpreting this data. The high IC50 value for COX-2 inhibition suggests weak activity in this specific assay.[1]

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the effects of this compound in cell culture. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Target cancer cell line (e.g., U937, REH, JURKAT)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis and necrosis using flow cytometry.

Materials:

-

Target cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is for assessing the effect of the compound on the expression levels of key proteins in a signaling pathway (e.g., NF-κB pathway proteins).

Materials:

-

Target cell line

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow for Evaluating a Novel Compound

Caption: A generalized workflow for the in vitro evaluation of a novel compound.

Hypothetical Signaling Pathway Inhibition

Caption: A diagram of the NF-κB signaling pathway and potential points of inhibition.

Logical Relationship of Cellular Events

Caption: The logical relationship between treatment and potential biological outcomes.

References

Application Notes and Protocols for In Vivo Studies of 14-Deoxy-11,12-didehydroandrographiside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 14-Deoxy-11,12-didehydroandrographiside (deAND), a bioactive diterpenoid from Andrographis paniculata, in various preclinical animal models. The following sections outline methodologies for investigating the therapeutic potential of deAND in steatohepatitis, influenza A virus infection, and allergic asthma.

Animal Model for Steatohepatitis and Liver Injury

This model is designed to assess the efficacy of deAND in a diet-induced mouse model of nonalcoholic steatohepatitis (NASH), a condition characterized by hepatic fat accumulation, inflammation, and liver damage.

Quantitative Data Summary

| Animal Model | Treatment Groups | Key Parameters Measured | Notable Results with deAND Treatment |

| C57BL/6J Mice with High-Fat, High-Cholesterol (HFHC) Diet-Induced Steatohepatitis | 1. Control (Low-fat diet)2. HFHC Diet3. HFHC + 0.05% deAND4. HFHC + 0.1% deAND | - Plasma Alanine Aminotransferase (ALT)- Hepatic Cholesterol and Triglycerides- Hepatic Tumor Necrosis Factor-α (TNF-α)- Histological Analysis (H&E staining)- Hepatic NLRP3, Caspase-1, and IL-1β protein levels- Hepatic Nrf2 mRNA and HO-1 protein expression- Hepatic Glutathione (GSH) levels and related enzyme activities | - Reduced plasma ALT activity- Lowered hepatic cholesterol accumulation- Decreased hepatic TNF-α levels- Ameliorated histological lesions- Suppressed the expression of NLRP3, caspase-1, and IL-1β in the liver- Increased hepatic GSH and GSH reductase activity- Upregulated Nrf2 mRNA and heme oxygenase-1 (HO-1) protein expression |

Experimental Protocol

1. Animal Husbandry:

- Male C57BL/6J mice, 6 weeks old, are used.

- Animals are housed in a controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.

- An adaptation period of one week on a standard pellet diet is required before the commencement of the experiment.

2. Diet-Induced Steatohepatitis Model:

- The control group receives a low-fat diet.

- The disease model groups are fed a high-fat and high-cholesterol (HFHC) diet for 7 to 11 weeks to induce steatohepatitis.

3. deAND Administration:

- deAND is incorporated into the HFHC diet at concentrations of 0.05% and 0.1% (w/w).

- Treatment is administered for the entire duration of the HFHC diet feeding period.

4. Sample Collection and Analysis:

- At the end of the treatment period, blood is collected for the measurement of plasma ALT levels.

- Livers are harvested for histological examination (H&E staining), lipid analysis (cholesterol and triglycerides), and molecular analysis.

- For molecular analysis, liver tissues are processed for Western blotting to determine the protein levels of NLRP3, caspase-1, and IL-1β, and for RT-qPCR to measure the mRNA expression of Nrf2.

Visualizations

Animal Model for Influenza A Virus Infection

This protocol details the use of a lethal influenza A (H5N1) virus infection model in mice to evaluate the antiviral and anti-inflammatory properties of deAND.

Quantitative Data Summary

| Animal Model | Treatment Groups | Key Parameters Measured | Notable Results with deAND Treatment |

| BALB/c Mice with Lethal Influenza A (H5N1) Virus Challenge | 1. Uninfected Control2. H5N1-infected3. H5N1-infected + deAND (500 or 1000 mg/kg/day) | - Mortality Rate- Body Weight Loss- Lung Viral Titers- Lung Histopathology- Cytokine and Chemokine Levels in Lungs and Serum (TNF-α, IL-1β, IL-6, CCL-2, etc.) | - Reduced mortality and body weight loss- Diminished lung viral titers- Alleviated lung histopathology- Significantly inhibited the expression of pro-inflammatory cytokines and chemokines in both lungs and serum |

Experimental Protocol

1. Animal Husbandry:

- Female BALB/c mice, 6-8 weeks old, are used.

- Animals are housed in a biosafety level 3 (BSL-3) facility.

- Mice are allowed to acclimatize for one week prior to the experiment.

2. Influenza A (H5N1) Virus Infection:

- Mice are anesthetized and intranasally inoculated with a lethal dose of H5N1 influenza A virus.

- The specific virus strain and lethal dose should be predetermined in preliminary studies.

3. deAND Administration:

- deAND is administered orally (e.g., by gavage) at doses of 500 or 1000 mg/kg/day.

- Treatment can be initiated at various time points relative to infection (e.g., 48 hours before, 4 hours before, or 4 hours post-infection) to assess prophylactic and therapeutic efficacy.

4. Monitoring and Sample Collection:

- Mice are monitored daily for 14 days for survival and body weight changes.

- On specific days post-infection (e.g., day 3 and 5), subsets of mice are euthanized.

- Lungs are collected for the determination of viral titers (e.g., by plaque assay or TCID50) and for histological examination.

- Lung and serum samples are collected for the analysis of cytokine and chemokine levels using methods such as ELISA or multiplex assays.

Visualizations

Animal Model for Allergic Airway Inflammation (Asthma)

This model utilizes ovalbumin (OVA) sensitization and challenge in mice to induce an allergic asthma phenotype, which is then used to assess the anti-inflammatory effects of deAND.

Quantitative Data Summary

| Animal Model | Treatment Groups | Key Parameters Measured | Notable Results with deAND Treatment |

| BALB/c Mice with Ovalbumin (OVA)-Induced Allergic Asthma | 1. Naive Control2. OVA-sensitized/challenged3. OVA + deAND (dose-dependent) | - Total and Eosinophil Counts in Bronchoalveolar Lavage (BAL) Fluid- Th2 Cytokine Levels (IL-4, IL-5, IL-13) in BAL fluid- Serum OVA-specific IgE levels- Airway Hyperresponsiveness (AHR)- Lung Histology (inflammation, mucus production)- NF-κB p65 nuclear translocation in lung tissue | - Dose-dependently inhibited increases in total cells and eosinophils in BAL fluid- Reduced levels of IL-4, IL-5, and IL-13 in BAL fluid- Decreased serum OVA-specific IgE levels- Attenuated airway hyperresponsiveness- Reduced airway eosinophilia and mucus production- Blocked NF-κB p65 nuclear translocation in the lungs |

Experimental Protocol

1. Animal Husbandry:

- Female BALB/c mice, 6-8 weeks old, are used.

- Standard housing conditions are maintained.

2. OVA-Induced Allergic Sensitization and Challenge:

- Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin emulsified in an adjuvant (e.g., aluminum hydroxide) on days 0 and 14.

- Challenge: From day 21 to 25, mice are challenged daily with an aerosolized solution of ovalbumin for a short duration (e.g., 30 minutes).

3. deAND Administration:

- deAND is administered, for example, intraperitoneally at various doses.

- The administration is typically performed 1 hour before and 11 hours after each OVA aerosol challenge to cover the inflammatory response period.

4. Assessment of Airway Inflammation and Hyperresponsiveness:

- 24-48 hours after the final OVA challenge, airway hyperresponsiveness to a bronchoconstrictor like methacholine is measured.

- Following AHR measurement, bronchoalveolar lavage (BAL) is performed to collect fluid for total and differential cell counts and cytokine analysis (ELISA).

- Blood is collected for the measurement of serum OVA-specific IgE.

- Lungs are harvested for histological analysis (e.g., H&E and PAS staining for inflammation and mucus) and for molecular studies such as Western blotting to assess NF-κB activation.

Visualizations

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges of 14-Deoxy-11,12-didehydroandrographiside

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14-Deoxy-11,12-didehydroandrographiside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low aqueous solubility of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a diterpenoid lactone isolated from the plant Andrographis paniculata. It is an analogue of the more widely studied compound, andrographolide. Like many natural product-derived compounds, it possesses poor water solubility, which can lead to precipitation in aqueous cell culture media. This precipitation can result in inaccurate and irreproducible experimental outcomes, making it a critical factor to address during in vitro studies.

Q2: What are the common solvents for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and its analogues for in vitro experiments due to its high solubilizing capacity for hydrophobic compounds.[1] Other organic solvents such as ethanol, methanol, and dimethylformamide (DMF) can also be used.[2][3]

Q3: What is the maximum concentration of DMSO that is safe for my cell lines?

A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), to avoid cytotoxic effects. While some cell lines may tolerate up to 1%, it is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line and assay duration.

Q4: My compound precipitates when I add it to the cell culture medium. What should I do?

A4: Precipitation upon addition to aqueous media is a common issue. Here are a few troubleshooting steps:

-

Lower the final concentration: The most straightforward solution is to reduce the final working concentration of the compound in your experiment.

-

Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. Pre-dilute the stock in a smaller volume of media first, vortex gently, and then add this intermediate dilution to the final volume.

-

Use a co-solvent: In some cases, using a combination of solvents or specific formulation aids can improve solubility. However, this requires careful validation to ensure the co-solvents themselves do not interfere with the experiment.

-

Consider alternative solubilization techniques: For persistent issues, more advanced techniques like the use of cyclodextrins or formulation into nanoparticles could be explored, though these require significant developmental work.

Troubleshooting Guide: Preparing a Soluble Working Solution

This guide provides a step-by-step protocol for preparing a working solution of this compound for in vitro assays, minimizing the risk of precipitation.

Experimental Workflow: Preparation of Working Solution

Caption: Workflow for preparing a working solution of this compound.

Detailed Protocol

Materials:

-

This compound powder

-

High-purity, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator bath

-

Sterile, pre-warmed cell culture medium

Procedure:

-

Prepare a 10 mM Stock Solution:

-

Accurately weigh 1 mg of this compound powder. The molecular weight is 332.43 g/mol .

-

In a sterile microcentrifuge tube, add 302.1 µL of high-purity DMSO to the powder.

-

Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1][4] Visually inspect to ensure no solid particles remain.

-

This results in a 10 mM stock solution. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Prepare an Intermediate Dilution (e.g., 100 µM):

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

In a new sterile tube, add 990 µL of pre-warmed, complete cell culture medium.

-

Add 10 µL of the 10 mM stock solution to the medium.

-

Vortex the solution gently to mix thoroughly. This creates a 100 µM intermediate solution with a DMSO concentration of 1%.

-

-

Prepare the Final Working Solution:

-

Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the desired final concentration.

-

Crucially, ensure the final DMSO concentration in the wells remains at a non-toxic level (ideally ≤ 0.1%).

-

Example: To achieve a final concentration of 1 µM in a total volume of 1 mL, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium in the well. The final DMSO concentration will be 0.01%.

-

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest treatment concentration, but without the compound.

Quantitative Solubility Data

The following table summarizes the solubility of this compound and its parent compound, andrographolide, in various solvents. This data can help in selecting appropriate solvents and understanding the compound's behavior.

| Compound | Solvent | Solubility | Reference |

| This compound | Dimethyl sulfoxide (DMSO) | 110 mg/mL (330.90 mM) | [1] |

| Dimethylformamide (DMF) | 100 mg/mL (300.82 mM) | [1] | |

| Andrographolide | Dimethylformamide (DMF) | ~14 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | ~3 mg/mL | [2] | |

| Ethanol | ~0.2 mg/mL | [2] | |

| Methanol | Slightly soluble | [3] | |

| Water | Almost insoluble | [3] | |

| Chloroform | Very slightly soluble | [3] | |

| Boiling Ethanol | Soluble | [3] |

Signaling Pathways

This compound has been reported to exert its biological effects, at least in part, through the modulation of the NF-κB and caspase signaling pathways.[1][5][6]

Inhibition of the NF-κB Signaling Pathway

Caption: Inhibition of the canonical NF-κB signaling pathway.

Induction of the Intrinsic Apoptotic Pathway

Caption: Induction of apoptosis via the intrinsic caspase pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 14-Deoxy-11,12-didehydroandrographolide inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 14-Deoxy-11,12-didehydroandrographolide inhibits apoptosis in influenza A(H5N1) virus-infected human lung epithelial cells via the caspase-9-dependent intrinsic apoptotic pathway which contributes to its antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing HPLC Parameters for 14-Deoxy-11,12-didehydroandrographiside

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 14-Deoxy-11,12-didehydroandrographiside (DDAP). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide & FAQs

This section addresses common problems that may arise during the HPLC analysis of DDAP.

Question: I am observing peak fronting in my chromatogram. What are the possible causes and solutions?

Answer: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, can be caused by several factors when analyzing DDAP:

-

High Sample Concentration: Injecting a sample that is too concentrated can overload the column, leading to peak distortion.

-

Solution: Dilute the sample and reinject. Determine the optimal concentration range for your column and method.

-

-

Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly.

-

Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of a similar or weaker eluotropic strength than the mobile phase.

-

-

Column Temperature Fluctuations: Inconsistent column temperature can affect analyte retention and peak shape.

-

Solution: Use a column oven to maintain a stable temperature throughout the analysis.

-

Question: My DDAP peak is tailing. How can I improve the peak symmetry?

Answer: Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue. For DDAP, a diterpenoid lactone, potential causes include:

-

Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of DDAP, leading to tailing.

-

Solution: Add a modifier to the mobile phase to reduce silanol interactions. A small amount of an acidic modifier like phosphoric acid or formic acid can help to protonate the silanol groups and improve peak shape.

-

-

Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.

-

Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile) to remove contaminants. Using a guard column can also help protect the analytical column.

-

-

Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase.

-

Solution: Adjust the mobile phase pH. For diterpenoid lactones, a slightly acidic pH (e.g., pH 3 adjusted with phosphoric acid) is often effective.[1]

-

Question: I'm seeing a drifting baseline in my chromatogram. What should I investigate?

Answer: A drifting baseline can compromise the accuracy of quantification. Common causes include:

-

Column Temperature Changes: As with peak shape issues, a lack of stable temperature control can cause the baseline to drift.

-

Solution: Use a column oven.

-

-

Mobile Phase Inhomogeneity: If the mobile phase is not properly mixed or degassed, its composition can change over time, leading to a drifting baseline. This is especially critical in gradient elution.

-

Solution: Ensure thorough mixing of mobile phase components and use an online degasser or sonicate the mobile phase before use.

-

-

Column Equilibration: Insufficient equilibration time with the mobile phase before starting a run can cause the baseline to drift.

-

Solution: Allow sufficient time for the column to equilibrate with the mobile phase until a stable baseline is achieved.

-

Question: The retention time for my DDAP peak is shifting between injections. What could be the cause?

Answer: Inconsistent retention times can make peak identification and quantification unreliable. The following factors should be checked:

-

Inconsistent Mobile Phase Composition: Small variations in the preparation of the mobile phase can lead to shifts in retention time.

-

Solution: Prepare the mobile phase carefully and consistently. For gradient elution, ensure the pump is functioning correctly.

-

-

Fluctuations in Flow Rate: A malfunctioning pump can deliver an inconsistent flow rate, causing retention times to vary.

-

Solution: Check the pump for leaks and ensure it is properly maintained.

-

-

Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.

-

Solution: Monitor column performance and replace it when necessary.

-

Question: I suspect my DDAP sample is degrading during analysis. What are the signs and how can I prevent it?

Answer: Diterpenoid lactones like andrographolide and its analogues can be susceptible to degradation under certain conditions.

-

Signs of Degradation: The appearance of new, smaller peaks in the chromatogram, a decrease in the main DDAP peak area over time, or a noisy or unstable baseline can indicate degradation.

-

Prevention Strategies:

-

Control pH: Andrographolide has shown considerable degradation under acidic and alkaline conditions. Maintaining a controlled, slightly acidic pH of the mobile phase can enhance stability.

-

Protect from Light: Photodegradation can occur. Protect samples and standards from light by using amber vials or covering them with foil.

-

Avoid High Temperatures: Use a column oven to maintain a consistent, moderate temperature. Avoid excessive heat during sample preparation.

-

Minimize Oxidative Stress: Ensure solvents are of high quality and degassed to remove dissolved oxygen.

-

Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of this compound.

Table 1: Chromatographic Conditions for DDAP Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[1] | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile : 0.03 M KH2PO4 (pH 3 with H3PO4) (60:40 v/v)[1] | Acetonitrile : Water (25:75 v/v) |

| Flow Rate | 0.5 mL/min[1] | 0.4 mL/min |

| Detection Wavelength | 235 nm[1] | 200-400 nm (PDA) |

| Injection Volume | 20 µL[1] | Not Specified |

| Temperature | Room Temperature[1] | 40 °C |

Table 2: Method Validation Parameters for DDAP

| Parameter | Reported Value |

| Retention Time | ~13.41 min |

| Linearity Range | 12.5 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.864 µg/mL |

| Limit of Quantification (LOQ) | ~2.617 µg/mL |

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound, synthesized from published methods.

1. Preparation of Standard Solution

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve the standard in 10 mL of HPLC-grade methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.[1]

-

Sonicate the solution for 5 minutes to ensure complete dissolution.[1]

-

From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 12.5, 25, 50, 100, 200 µg/mL) by diluting with methanol.

-

Filter the working standard solutions through a 0.2 µm syringe filter before injection.[1]

2. Sample Preparation (from Andrographis paniculata plant material)

-

Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 50°C) and grind to a fine powder.

-

Accurately weigh 10 g of the powdered plant material.

-

Extract the powder with a suitable solvent. Methanol has been shown to be efficient for the extraction of DDAP.[1] A common method is Soxhlet extraction or sonication-assisted extraction.

-

For sonication, place the powdered material in a flask with a sufficient volume of methanol and sonicate for 30-60 minutes.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol.

-

Filter the sample solution through a 0.2 µm syringe filter prior to HPLC analysis.[1]

3. HPLC Analysis

-

Set up the HPLC system with the chosen column and mobile phase (refer to Table 1).

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the filtered standard and sample solutions.[1]

-

Monitor the eluent at the specified wavelength (e.g., 235 nm).[1]

-

Record the chromatograms and identify the DDAP peak based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Quantify the amount of DDAP in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Logical Workflow for HPLC Troubleshooting

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Workflow for DDAP Analysis

Caption: Experimental workflow for the HPLC analysis of DDAP.

PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by DDAP.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by DDAP.

References

"14-Deoxy-11,12-didehydroandrographiside" inconsistent bioactivity troubleshooting

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Deoxy-11,12-didehydroandrographolide (deAND).

Frequently Asked Questions (FAQs)

Q1: What is 14-Deoxy-11,12-didehydroandrographolide (deAND) and what are its primary reported bioactivities?

A1: 14-Deoxy-11,12-didehydroandrographolide is a major bioactive diterpenoid isolated from the plant Andrographis paniculata.[1] It is an analog of andrographolide.[2] Its primary reported bioactivities include anti-inflammatory, antioxidant, hepatoprotective, and anti-cancer effects.[1][3]

Q2: What is the purity of commercially available deAND and how should it be stored?

A2: Commercially available deAND can be obtained with a purity of >98%.[1] It is typically recommended to store the compound as a stock solution in dimethyl sulfoxide (DMSO) at -20°C.[4]

Q3: In which solvents is deAND soluble?

A3: Based on available data, deAND is soluble in dimethylformamide (DMF), DMSO, and a 1:1 solution of DMF:PBS (pH 7.2).

Q4: Can the bioactivity of deAND vary between different batches or suppliers?

A4: Yes, variations in purity, the presence of contaminants, and the stability of the compound can lead to batch-to-batch or supplier-to-supplier variability. It is crucial to verify the purity of each new batch.

Q5: Are there any known stability issues with deAND?